Epipinoresinol

Description

This compound has been reported in Camellia sinensis, Pandanus odoratissimus, and other organisms with data available.

Structure

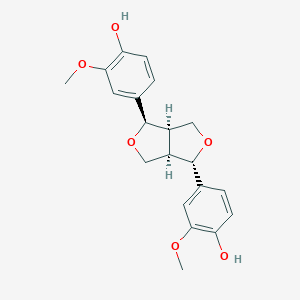

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXBRUKMWQGOIE-WZBLMQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18779-41-4, 24404-50-0 | |

| Record name | Phenol, 4,4′-[(1R,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-, rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18779-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Epipinoresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24404-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epipinoresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024404500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPIPINORESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YKG9JJC1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Epipinoresinol: Natural Sources, Biosynthesis, and Isolation

Abstract

Epipinoresinol, a furofuran lignan, is a plant secondary metabolite of significant interest to the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] As a stereoisomer of the more widely studied pinoresinol, understanding its natural distribution, biosynthetic origins, and efficient extraction is critical for advancing research and development.[2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the plant sources of this compound, its biosynthesis via the phenylpropanoid pathway, and robust methodologies for its isolation and characterization. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and optimization.

Introduction to this compound

Lignans are a large class of polyphenolic compounds derived from the dimerization of two coniferyl alcohol units, which are synthesized through the shikimate and phenylpropanoid pathways in plants.[2] Within this class, furofuran lignans, characterized by a central tetrahydrofuran ring system, have garnered substantial scientific attention for their biological activities.[2] this compound is a key member of this subclass, existing as two enantiomers, (+)-epipinoresinol and (-)-epipinoresinol, which are diastereomers of (+)-pinoresinol and (-)-pinoresinol.[3] This stereochemical diversity is crucial, as different isomers can exhibit distinct pharmacological profiles.[3][4] This guide focuses on this compound as a whole, while noting specific isomers where data is available, providing a foundational resource for its exploration as a therapeutic agent.

Biosynthesis of this compound

The formation of this compound is a multi-stage process rooted in the general phenylpropanoid pathway, which is central to the synthesis of thousands of plant secondary metabolites.[5] The pathway can be conceptually divided into three main phases: the synthesis of monolignol precursors, the stereoselective coupling to form the initial lignan scaffold, and subsequent modifications.

2.1 The Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol

The journey begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts it into coniferyl alcohol, the primary building block for this compound.[5]

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, committing the precursor to the phenylpropanoid pathway.[5]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.[5]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by forming a thioester bond with Coenzyme A, yielding 4-coumaroyl-CoA.[5]

-

Further Enzymatic Steps: A cascade of reductases, hydroxylases, and methyltransferases further modifies 4-coumaroyl-CoA to generate coniferyl alcohol.

2.2 Dimerization and Epimerization

The crucial step in lignan formation is the oxidative coupling of two monolignol units.

-

Radical Coupling: Two molecules of coniferyl alcohol undergo a stereochemically controlled radical coupling reaction to form the direct lignan precursor, pinoresinol.[6] This reaction is guided by specialized proteins known as dirigent proteins (DIRs), which dictate the specific stereochemistry of the resulting pinoresinol enantiomer (either (+) or (-)).[6][7]

-

Post-Coupling Modification: It is hypothesized that this compound is formed via the enzymatic conversion (epimerization) of pinoresinol.[8] While the specific enzyme responsible for this in-planta conversion is not fully elucidated, this transformation is a key step in the biosynthetic diversification of furofuran lignans. This epimerization can also be induced chemically in the laboratory, a technique exploited to increase yields during isolation.[8][9]

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Natural Sources and Plant Distribution

This compound is distributed across a diverse range of plant families, often co-occurring with other lignans like pinoresinol.[9][10] Its concentration can vary significantly based on the plant species, the specific plant part, geographical origin, and harvesting time.[2] The following table summarizes the primary documented botanical sources.

| Plant Family | Species | Common Name | Plant Part(s) | Reference(s) |

| Oleaceae | Forsythia suspensa | Weeping Forsythia | Fruits, Leaves | [2][11][12] |

| Olea europaea | Olive | Oil, Bark | [13][14][15] | |

| Styracaceae | Styrax spp. | Storax | Stems, Leaves | [16][17][18][19] |

| Urticaceae | Urtica dioica | Stinging Nettle | Whole Plant | [10][20] |

| Brassicaceae | Isatis tinctoria | Woad | Seeds, Leaves | [10][20] |

| Aristolochiaceae | Asarum sieboldii | Wild Ginger | Roots, Rhizomes | |

| Theaceae | Camellia sinensis | Tea Plant | Leaves | [10][21] |

| Pandanaceae | Pandanus odoratissimus | Kewda | Roots, Seeds | [10][21] |

| Asteraceae | Carduus nutans | Musk Thistle | Fruit | [8][9] |

| Asparagaceae | Polygonatum sibiricum | Siberian Solomon's Seal | Rhizomes | [8][22] |

| Caprifoliaceae | Lonicera japonica | Japanese Honeysuckle | Stems (Caulis) | [22] |

Methodologies for Isolation and Purification

The effective isolation of this compound is fundamental for all subsequent research. The choice of methodology depends on the starting material, desired purity, and available equipment. A general workflow involves extraction, fractionation, and purification.

Caption: General workflow for the isolation of (-)-Epipinoresinol.

4.1 General Extraction and Fractionation Protocol

This protocol provides a foundational method for obtaining a lignan-enriched extract from dried plant material.[10]

4.1.1 Plant Material Preparation

-

Drying: Dry the source plant material (e.g., fruits, leaves, roots) in an oven at 40-50°C until a constant weight is achieved. This prevents enzymatic degradation and standardizes the starting material.

-

Grinding: Pulverize the dried material into a coarse powder using a mechanical grinder. This increases the surface area, maximizing extraction efficiency.

4.1.2 Extraction Causality: The choice of solvent is critical. Polar solvents like methanol or ethanol are effective for extracting polyphenolic lignans. The selected method balances efficiency, time, and scale.

-

Maceration: Suspend the plant powder in 80% methanol (1:10 w/v). Agitate for 24-48 hours at room temperature. Filter the mixture and repeat the extraction on the plant residue two more times to ensure exhaustive extraction.

-

Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

4.1.3 Fractionation (Silica Gel Column Chromatography) Causality: This step separates compounds based on polarity. A solvent gradient is used to sequentially elute compounds from the non-polar to the highly polar.

-

Column Packing: Prepare a column with silica gel 60 (70-230 mesh) using a hexane slurry.

-

Sample Loading: Dissolve the crude extract in a minimal volume of methanol and adsorb it onto a small amount of silica gel. After drying, load the powder onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with hexane-ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1 v/v) and progressing to ethyl acetate-methanol mixtures (e.g., 9:1, 8:2 v/v).

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) and monitor them by Thin-Layer Chromatography (TLC) using a suitable mobile phase and visualizing with UV light and/or an anisaldehyde-sulfuric acid spray reagent.

-

Pooling: Combine fractions that show similar TLC profiles corresponding to the target lignan.

4.2 Advanced Purification Protocol: CPC with Acid-Catalyzed Epimerization

This protocol is adapted from a high-yield method developed for Carduus nutans fruit, which cleverly increases the yield of (-)-epipinoresinol by converting its more abundant, naturally occurring stereoisomer, (-)-pinoresinol.[8][9]

4.2.1 Initial Extraction

-

Follow the general extraction protocol (Section 4.1) to obtain a crude extract.

4.2.2 Optimized Acid Treatment for Epimerization Causality: This acid treatment induces the epimerization at one of the chiral centers of pinoresinol, converting a portion of it into this compound. This significantly boosts the final yield of the target compound, as it capitalizes on the abundance of a related precursor.[8]

-

Dissolve the crude extract in a suitable solvent.

-

Treat the solution under acidic conditions. Optimized parameters from literature suggest heating at 50°C for 30 minutes.[8]

-

Neutralize and concentrate the extract in preparation for purification.

4.2.3 Centrifugal Partition Chromatography (CPC) Purification Causality: CPC is a liquid-liquid chromatography technique that avoids solid supports, leading to high recovery rates and eliminating irreversible sample adsorption. The choice of a biphasic solvent system is paramount for successful separation.

-

Solvent System Preparation: Prepare a two-phase solvent system of methyl tert-butyl ether:acetone:water (4:3:3, v/v/v).[23] Equilibrate the mixture in a separatory funnel at room temperature. Separate the upper (stationary) and lower (mobile) phases and degas both by sonication.

-

Sample Preparation: Dissolve the acid-treated crude extract in the lower phase.

-

CPC Operation: a. Fill the CPC column with the stationary phase (upper phase). b. Set the desired rotational speed and pump the mobile phase (lower phase) through the column to reach hydrodynamic equilibrium. c. Inject the sample. d. Continue pumping the mobile phase and collect fractions.

-

Analysis: Monitor fractions by HPLC to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent.

Structural Elucidation and Characterization

The identity and purity of the isolated this compound must be unequivocally confirmed using standard spectroscopic techniques.[9]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): An HPLC system with a UV or PDA detector and a C18 reversed-phase column is used to confirm the purity of the final compound.[10]

Biological Activities and Pharmacological Potential

This compound and its stereoisomers exhibit a range of biological activities relevant to drug development. The phenolic structure contributes to its ability to scavenge free radicals, while other activities are mediated through the modulation of key cellular signaling pathways.[1]

| Biological Activity | Description | Quantitative Data (Example) | Reference(s) |

| Anti-inflammatory | Inhibition of inflammatory mediators. Believed to be mediated via inhibition of the NF-κB and PI3K/Akt signaling pathways. | Data for related lignan (+)-Pinoresinol shows inhibition of NO production. | [9] |

| Antioxidant | Scavenging of free radicals due to its phenolic structure, reducing oxidative stress. | Limited direct data; activity is inferred from structural class. | |

| Enzyme Inhibition | (-)-Epipinoresinol shows stronger inhibitory activity against α-amylase compared to (+)-Pinoresinol. | IC₅₀ (α-Amylase): 0.71 mg/mL | |

| Antiproliferative | Has demonstrated effects against cancer cell lines. | Data for related lignan (+)-Pinoresinol shows 50% viability reduction in SkBr3 cells at 575 µM. | [4][9] |

| Neuroprotective | Potential to protect against neurodegenerative diseases, an emerging area of research for lignans. | Limited direct data for this compound. | [1] |

Conclusion and Future Directions

This compound is a widely distributed furofuran lignan with significant, though still underexplored, therapeutic potential. Its presence in a variety of common and medicinal plants, from Forsythia to Olea europaea, makes it an accessible target for natural product chemistry.[2][13] The biosynthetic pathway, originating from the ubiquitous phenylpropanoid metabolism, highlights the intricate enzymatic control that dictates its formation.[5]

For researchers, the methodologies detailed in this guide, particularly the combination of acid-catalyzed epimerization and Centrifugal Partition Chromatography, offer a robust and scalable strategy for obtaining high-purity this compound.[8] Future research should focus on elucidating the specific enzymes responsible for pinoresinol epimerization in plants, conducting direct comparative studies on the biological activities of its different stereoisomers, and exploring its molecular targets to fully unlock its potential in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. An extraordinary accumulation of (-)-pinoresinol in cell-free extracts of Forsythia intermedia: evidence for enantiospecific reduction of (+)-pinoresinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Chemical Constituents and Their Biological Activities from Genus Styrax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Styrax spp.: Habitat, Phenology, Phytochemicals, Biological Activity and Applications [mdpi.com]

- 20. (-)-Epipinoresinol | C20H22O6 | CID 12309639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. This compound | C20H22O6 | CID 637584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. (-)-Epipinoresinol | CAS:10061-38-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 23. benchchem.com [benchchem.com]

Introduction: The Emergence of a Furofuran Lignan

An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of (-)-Epipinoresinol

(-)-Epipinoresinol is a furofuran lignan, a class of polyphenolic compounds formed in plants through the dimerization of two coniferyl alcohol units.[1] As a stereoisomer of the more widely studied pinoresinol, epipinoresinol has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antiproliferative, and antioxidant effects.[2][3][4] This technical guide provides a comprehensive overview of the historical context of its discovery, the evolution of its isolation methodologies, and the analytical techniques required for its definitive characterization. Tailored for researchers in natural product chemistry and drug development, this document synthesizes foundational knowledge with field-proven protocols to serve as a practical resource for the effective isolation and study of this promising bioactive compound.

PART 1: Discovery and Natural Occurrence

The history of this compound is intrinsically linked to the broader study of lignans, a journey that began with early phytochemical investigations of traditional medicinal plants. While a singular, definitive publication marking the "first" discovery of this compound is not readily apparent in historical literature, its identification emerged from the structural elucidation of lignan-rich plant extracts.

Early and significant work on the isolation of lignans from Forsythia species laid the groundwork for identifying pinoresinol and its various stereoisomers.[2] (-)-Epipinoresinol is often found co-occurring with pinoresinol in a variety of plant species.[5] Documented natural sources include:

-

Pandanus odoratissimus (Kewda)[5]

The concentration of this compound can vary significantly based on the plant part, geographical origin, and time of harvest, making the development of robust and adaptable isolation protocols essential.[1]

PART 2: The Evolution of Isolation and Purification Strategies

The isolation of (-)-epipinoresinol from complex plant matrices is a multi-stage process designed to progressively enrich the target compound. Methodologies have evolved from classical chromatographic techniques to highly efficient, modern separation technologies.

Foundational Workflow: A Stepwise Approach

The traditional approach to lignan isolation follows a logical sequence of extraction, concentration, fractionation, and final purification. This workflow is predicated on exploiting the physicochemical properties of this compound, primarily its moderate polarity.

References

Introduction: The Significance of (-)-Epipinoresinol

An In-depth Technical Guide to the Biosynthesis of (-)-Epipinoresinol in Plants

Lignans are a diverse class of phenolic compounds synthesized in plants, playing crucial roles in defense mechanisms and serving as valuable precursors for pharmacologically active molecules.[1][2] Among the furofuran lignans, (-)-epipinoresinol is a key diastereomer of the more common (-)-pinoresinol, representing a critical stereochemical divergence in the lignan metabolic network.[1] Understanding its biosynthesis is paramount for researchers in natural product chemistry, metabolic engineering, and drug development, as the specific stereochemistry of these molecules is critical for their biological function.[3] This guide provides a comprehensive exploration of the biosynthetic pathway, the intricate enzymatic control, and the experimental methodologies used to investigate this fascinating natural product.

Part 1: The Foundational Pathway - Synthesis of the Monolignol Precursor

The journey to (-)-epipinoresinol begins not with a specialized reaction, but with the general phenylpropanoid pathway, a fundamental metabolic route in plants responsible for producing a vast array of secondary metabolites, including lignin and flavonoids.[1] The starting point is the amino acid L-phenylalanine, which is converted through a series of enzymatic steps into the key monolignol precursor, coniferyl alcohol.[1][2]

The core enzymatic sequence involves:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, the committed step for entry into the phenylpropanoid pathway.[2]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.[2][4]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by forming a thioester bond with Coenzyme A, yielding 4-coumaroyl-CoA.[2]

From the central intermediate 4-coumaroyl-CoA, a series of reductions, hydroxylations, and methylations, catalyzed by enzymes such as HCT, C3H, CCoAOMT, CCR, and CAD, lead to the formation of coniferyl alcohol.[1][4][5]

Caption: The General Phenylpropanoid Pathway to Coniferyl Alcohol.

Part 2: The Stereochemical Gatekeeper - Dirigent Protein-Mediated Coupling

The formation of the lignan backbone from two monolignol units is a process fraught with stereochemical ambiguity. The process is initiated by the one-electron oxidation of two coniferyl alcohol molecules, catalyzed by oxidases like laccases or peroxidases, to generate highly reactive free radicals.[1][2] In the absence of a guiding influence, these radicals would couple randomly, resulting in a racemic mixture of various products with no single compound in high yield.[2][3]

This is where the "guiding hand" of the dirigent protein (DP) becomes essential. Dirigent proteins are a unique class of non-catalytic proteins that capture and orient the monolignol radicals in a specific conformation.[3][6] This precise orientation dictates the outcome of the coupling reaction, ensuring both regiospecificity (C8-C8' linkage) and stereospecificity.[3] To produce the precursor for (-)-epipinoresinol, an enantiocomplementary dirigent protein (e.g., AtDIR6 from Arabidopsis thaliana) directs the coupling of two coniferyl alcohol radicals to exclusively form (-)-pinoresinol.[2][7] This step is the absolute determinant of the final product's core stereochemistry.

Caption: Dirigent protein-mediated synthesis of (-)-pinoresinol.

Part 3: The Final Conversion - A Putative Epimerization

The conversion of (-)-pinoresinol to its diastereomer, (-)-epipinoresinol, represents a significant knowledge gap in lignan biosynthesis.[1] The structural difference lies in the stereochemistry at the C8' position of the furofuran ring.[2] While this conversion can be achieved chemically under acidic conditions, the biological catalyst responsible for this epimerization in plants has not yet been definitively identified.[1]

It is hypothesized that a specific isomerase or a reductase with epimerizing capabilities performs this crucial transformation.[1] This hypothesis is supported by the existence of downstream enzymes in lignan pathways that exhibit high diastereomeric selectivity. For example, in Sesamum species, the P450 enzyme CYP81Q3 acts specifically on (+)-epipinoresinol to form (+)-pluviatilol, but does not accept (+)-pinoresinol as a substrate.[1][8][9] This demonstrates a clear precedent for enzymes that can distinguish between pinoresinol and this compound, lending credence to the existence of a specific enzyme for the pinoresinol-to-epipinoresinol conversion.

Part 4: Experimental Methodologies

Protocol 1: Extraction and Quantification of (-)-Epipinoresinol

Accurate quantification is fundamental to studying the biosynthesis of (-)-epipinoresinol. This requires robust extraction from the plant matrix followed by precise chromatographic separation and detection.[10] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the preferred methods.[11][12]

Step-by-Step Methodology:

-

Sample Preparation:

-

Obtain fresh or freeze-dried plant material (e.g., leaves, stems, seeds).

-

Grind the material into a fine powder using a mortar and pestle with liquid nitrogen or a mill.

-

-

Extraction:

-

Weigh approximately 1.0 g of the powdered plant material into a flask.

-

Add a polar solvent such as 80% methanol (e.g., 20 mL).[10]

-

Perform ultrasonic-assisted extraction for 30-60 minutes at room temperature to enhance efficiency.[10][11]

-

Filter the extract through Whatman No. 1 filter paper or by centrifugation.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Concentration and Cleanup:

-

Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 50°C.[11]

-

Redissolve the dried crude extract in a known volume of the initial mobile phase (e.g., methanol/water).

-

For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interfering compounds.[12]

-

Filter the final sample through a 0.22 or 0.45 µm syringe filter prior to injection.[12]

-

-

Chromatographic Analysis:

-

Instrumentation: An HPLC system with a UV or PDA detector, or an LC-MS/MS system with an electrospray ionization (ESI) source.[11]

-

Column: A reversed-phase C18 column is typically used. Critically, for separating (-)-epipinoresinol from its stereoisomers like (-)-pinoresinol, a chiral column is necessary.[10]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol (Mobile Phase B) is common.[11]

-

Quantification: Create a calibration curve using an authentic (-)-epipinoresinol standard. Quantify the amount in the plant extract by comparing the peak area to this curve.[11]

-

Caption: Workflow for extraction and quantification of (-)-epipinoresinol.

Data Presentation: Comparison of Analytical Methods

The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[12]

| Validation Parameter | HPLC-UV | LC-MS/MS | Causality and Field-Proven Insight |

| Linearity Range | 50–150 µg/mL | 1.00 - 3000 ng/mL[12] | LC-MS/MS offers a much wider dynamic range, crucial for samples where analyte concentration varies significantly. |

| Limit of Quantification (LOQ) | ~40 ng/mL[12] | As low as 1.00 ng/mL[12] | For trace-level detection in complex biological matrices (e.g., plasma) or low-abundance tissues, LC-MS/MS is the superior choice due to its enhanced sensitivity. |

| Selectivity | Moderate | Very High | HPLC-UV relies on UV absorbance, which can be prone to interference from co-eluting compounds. LC-MS/MS provides structural information (mass-to-charge ratio), offering unparalleled selectivity. |

| Primary Use Case | Quality control of raw materials and extracts where the analyte is relatively abundant. | Biomarker validation, pharmacokinetic studies, and analysis of complex biological samples where high sensitivity and specificity are paramount. |

Protocol 2: In Vitro Functional Assay of a Dirigent Protein

This protocol provides a framework for the functional characterization of a candidate dirigent protein to confirm its role in the stereoselective synthesis of (-)-pinoresinol.

Step-by-Step Methodology:

-

Protein Expression and Purification:

-

Clone the candidate dirigent protein gene into an appropriate expression vector (e.g., pET vector for E. coli).

-

Express the recombinant protein in a suitable host system.

-

Purify the protein to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Dirigent Assay Reaction:

-

Prepare a reaction mixture in a suitable buffer (e.g., MES buffer, pH 6.5).

-

Add the substrates: coniferyl alcohol and an oxidizing agent (e.g., a laccase from Trametes versicolor or a peroxidase with H₂O₂).[3]

-

Add the purified candidate dirigent protein to the reaction mixture.

-

Control Reaction: Prepare an identical reaction mixture without the dirigent protein. This is a critical self-validating step; this control should yield a racemic mixture of products.[3]

-

Incubate the reactions at a controlled temperature (e.g., 30°C) for a set period (e.g., 1-2 hours).

-

-

Product Extraction and Analysis:

-

Stop the reaction and extract the lignan products with an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the product profile using chiral HPLC.

-

-

Data Interpretation:

-

In the control reaction (no DP), the chromatogram should show multiple peaks corresponding to a racemic mixture of lignans.

-

In the experimental reaction, if the candidate protein is a functional (-)-pinoresinol-forming dirigent protein, the chromatogram should show a single, prominent peak corresponding to the retention time of an authentic (-)-pinoresinol standard, with a significant reduction in other racemic products.

-

Conclusion

The biosynthesis of (-)-epipinoresinol is a testament to the precision of plant metabolic networks. The pathway begins with the ubiquitous phenylpropanoid pathway to generate coniferyl alcohol. The stereochemical fate of this precursor is then sealed by the remarkable action of a dirigent protein, which guides the oxidative coupling to form (-)-pinoresinol with absolute stereocontrol. While the final enzymatic step—the epimerization of (-)-pinoresinol to (-)-epipinoresinol—remains an area of active investigation, the principles of stereospecificity observed in other parts of the lignan pathway provide a strong rationale for its existence. The experimental protocols outlined herein offer a robust framework for researchers to further unravel the intricacies of this pathway, paving the way for potential applications in metabolic engineering and the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pterocarpan synthase (PTS) structures suggest a common quinone methide–stabilizing function in dirigent proteins and proteins with dirigent-like domains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Formation of a Methylenedioxy Bridge in (+)-Epipinoresinol by CYP81Q3 Corroborates with Diastereomeric Specialization in Sesame Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Stereochemistry and chemical structure of (-)-Epipinoresinol

An In-depth Technical Guide to the Stereochemistry and Chemical Structure of (-)-Epipinoresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Epipinoresinol is a naturally occurring furofuran lignan found in a variety of plant species, including those from the Carduus and Lonicera genera.[1][2] As a member of the lignan class of polyphenolic compounds, it has garnered significant scientific interest due to its diverse and promising pharmacological activities, which include antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] The biological efficacy of chiral molecules like (-)-epipinoresinol is intrinsically linked to their three-dimensional atomic arrangement.[5] Therefore, a profound understanding of its specific stereochemistry and chemical structure is paramount for any research or drug development endeavor.

This technical guide provides a comprehensive exploration of the structural and stereochemical features of (-)-epipinoresinol. It is designed to serve as a resource for professionals in natural product chemistry and pharmacology, offering not just a description of the molecule's structure, but also an in-depth look at the analytical methodologies and rationale employed for its definitive characterization.

Chemical Structure and Core Moieties

(-)-Epipinoresinol possesses a molecular formula of C₂₀H₂₂O₆ and a molecular weight of approximately 358.4 g/mol .[4][6] Its core structure is a furofuran ring system, specifically a tetrahydrofuro[3,4-c]furan. This central scaffold is substituted with two 4-hydroxy-3-methoxyphenyl groups, which are characteristic of many common lignans derived from the dimerization of coniferyl alcohol.[7]

The systematic IUPAC name for (-)-epipinoresinol is 4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol, which precisely defines both its connectivity and its absolute stereochemistry.[4][6]

Key Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 10061-38-8 | [2][4] |

| Molecular Formula | C₂₀H₂₂O₆ | [4][6] |

| IUPAC Name | 4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | [6] |

| SMILES | COC1=C(C=CC(=C1)[C@H]2[C@H]3CO--INVALID-LINK--C4=CC(=C(C=C4)O)OC)O | [2] |

| InChI Key | HGXBRUKMWQGOIE-FQZPYLGXSA-N | [2][4] |

The Stereochemistry of (-)-Epipinoresinol

The defining feature of (-)-epipinoresinol is its stereochemistry. The furofuran core contains four chiral centers, leading to the possibility of multiple stereoisomers. The specific spatial arrangement of the substituents at these centers dictates the molecule's overall shape and, consequently, its interaction with chiral biological targets like enzymes and receptors.

The absolute configuration of (-)-epipinoresinol is (3R, 3aS, 6S, 6aS).[6] It is a diastereomer of the more commonly known lignan, pinoresinol. The key stereochemical difference lies in the orientation of the substituent at one of the chiral centers, which distinguishes the "epi" form from pinoresinol.

Caption: 2D Chemical Structure of (-)-Epipinoresinol with highlighted stereochemistry.

Methodologies for Structural Elucidation

The definitive determination of (-)-epipinoresinol's complex structure requires a combination of advanced spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a compound like (-)-epipinoresinol, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. The relative stereochemistry can often be deduced from proton-proton coupling constants (J-values) and through-space correlations observed in a Nuclear Overhauser Effect (NOE) experiment.

Typical NMR Spectral Data: While exact chemical shifts vary with the solvent used, the following table compiles typical values for key structural features of epipinoresinol.[1][8]

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.7 - 7.0 | 110 - 150 |

| Benzylic Protons (H-2, H-6) | ~4.8 | ~82 |

| Furan Protons (H-3a, H-6a) | ~3.1 | ~54 |

| Methylene Protons (H-4, H-8) | 3.8 - 4.2 | ~71 |

| Methoxy Protons (-OCH₃) | ~3.9 | ~56 |

Mass Spectrometry (MS)

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is critical for establishing the elemental composition of a molecule.[1] By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula (C₂₀H₂₂O₆), which is the first step in structural elucidation after isolation. This technique validates the molecular weight and provides crucial evidence to support the structure proposed by NMR.

X-ray Crystallography

Trustworthiness: Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[9] The technique involves diffracting X-rays off a well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of each atom in the crystal lattice can be determined.[10] This provides an unambiguous, high-resolution picture of the molecule's conformation and the exact spatial arrangement at each chiral center, leaving no doubt as to its absolute configuration.

Circular Dichroism (CD) Spectroscopy

Expertise & Experience: Chiroptical methods like Circular Dichroism (CD) are vital for confirming the absolute configuration of a chiral molecule in solution.[2] CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.[11] Chiral molecules exhibit characteristic CD spectra, known as Cotton effects, which are mirror images for enantiomers.[11] By comparing the experimental CD spectrum of an isolated natural product to that of a known standard or to a spectrum predicted by quantum chemical calculations, its absolute configuration can be confidently assigned. This method is particularly valuable when suitable crystals for X-ray analysis cannot be obtained.

Experimental Protocols

The following protocols outline the key workflows for the isolation and structural characterization of (-)-epipinoresinol.

Protocol 1: Isolation and Purification

This protocol is based on methodologies developed for isolating lignans from plant sources, such as Carduus nutans fruit.[1]

-

Plant Material Preparation:

-

Collect and air-dry the plant material (e.g., fruits).

-

Grind the dried material into a coarse powder.

-

-

Initial Extraction:

-

Perform a defatting step by macerating the powder in a non-polar solvent like n-hexane for 24 hours to remove lipids.[1]

-

Filter and discard the non-polar solvent.

-

Extract the defatted powder with a polar solvent (e.g., 80% methanol) at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure to yield a crude extract.

-

-

Purification by Centrifugal Partition Chromatography (CPC):

-

Rationale: CPC is a liquid-liquid chromatography technique that avoids solid stationary phases, which can lead to irreversible adsorption of the sample. It is highly effective for separating compounds in complex natural extracts.

-

Prepare a two-phase solvent system, for example, methyl tert-butyl ether:acetone:water (4:3:3, v/v/v).[1]

-

Dissolve the crude extract in a suitable volume of the solvent system.

-

Perform the separation using a CPC instrument, monitoring the eluent with a UV detector.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing (-)-epipinoresinol.

-

Pool the pure fractions and evaporate the solvent to obtain purified (-)-epipinoresinol.

-

Protocol 2: Structural Elucidation Workflow

This workflow describes the logical process of identifying an unknown compound suspected to be (-)-epipinoresinol after its isolation.

Caption: A typical workflow for the complete structural elucidation of (-)-epipinoresinol.

Conclusion

The chemical structure and stereochemistry of (-)-epipinoresinol are well-defined, characterized by a furofuran core with a (3R, 3aS, 6S, 6aS) absolute configuration.[6] Its definitive elucidation relies on a synergistic application of modern analytical techniques, including NMR spectroscopy, mass spectrometry, X-ray crystallography, and circular dichroism. For researchers in drug development and natural product chemistry, a thorough and rigorous structural characterization is the foundational step upon which all further investigation into the promising biological activities of this lignan must be built. The methodologies and insights provided in this guide offer a framework for the confident identification and study of (-)-epipinoresinol and related natural products.

References

- 1. benchchem.com [benchchem.com]

- 2. (-)-Epipinoresinol | CAS:10061-38-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. (-)-Epipinoresinol | C20H22O6 | CID 12309639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C20H22O6 | CID 637584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Epipinoresinol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Epipinoresinol, a furofuran lignan found in various plant species, is a molecule of significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, designed to support researchers, scientists, and drug development professionals in their work with this promising natural product. This document delves into the structural and physicochemical characteristics of this compound, outlines detailed protocols for its isolation and characterization, and explores its chemical reactivity and biological significance. The information presented herein is grounded in authoritative sources to ensure scientific integrity and provide a reliable resource for laboratory applications.

Introduction: The Significance of this compound

Lignans are a class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units, and they are widely distributed in the plant kingdom.[1] Among the various subclasses of lignans, the furofuran lignans, characterized by a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, have garnered considerable attention for their potent biological activities.[2] this compound is a prominent member of this subclass, existing as two enantiomers, (+)-Epipinoresinol and (-)-Epipinoresinol, which are stereoisomers of the more widely studied pinoresinol.

The growing body of research on this compound underscores its potential as a lead compound in drug discovery. Its demonstrated antioxidant and anti-inflammatory effects are particularly relevant to the development of therapeutics for a range of chronic diseases underpinned by oxidative stress and inflammation.[3][4] This guide aims to provide the foundational knowledge of this compound's physical and chemical properties, which is essential for its extraction, handling, formulation, and the elucidation of its mechanism of action.

Chemical Structure and Identification

A thorough understanding of the chemical identity of this compound is paramount for any scientific investigation. The following table summarizes the key identifiers for both the (+)- and (-)-enantiomers of this compound.

| Identifier | (+)-Epipinoresinol | (-)-Epipinoresinol | Reference(s) |

| IUPAC Name | 4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | 4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | [5][6] |

| CAS Number | 24404-50-0 | 10061-38-8 | [7][8] |

| Molecular Formula | C₂₀H₂₂O₆ | C₂₀H₂₂O₆ | [6][7] |

| Molecular Weight | 358.39 g/mol | 358.4 g/mol | [6][7] |

| InChIKey | HGXBRUKMWQGOIE-WZBLMQSHSA-N | HGXBRUKMWQGOIE-FQZPYLGXSA-N | [5][6] |

| SMILES | COC1=C(C=CC(=C1)[C@H]2[C@H]3CO--INVALID-LINK--C4=CC(=C(C=C4)O)OC)O | COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO--INVALID-LINK--C4=CC(=C(C=C4)O)OC)O | [5][6] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for pharmaceutical development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Reference(s) |

| Appearance | Crystalline solid/Powder | [8][9] |

| Melting Point | (+)-Epipinoresinol: 135-137 °C | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol. | [8][9] |

| Predicted Boiling Point | 556.5 ± 50.0 °C | [9] |

| Predicted Density | 1.287 ± 0.06 g/cm³ | [9] |

Spectral Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including the stereochemistry of chiral centers.

¹H NMR (Proton NMR) - Predicted Chemical Shifts

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-7, H-7' | ~4.7 | d | ~4-5 |

| H-8, H-8' | ~3.1 | m | |

| H-9a, H-9'a | ~4.2 | m | |

| H-9b, H-9'b | ~3.8 | m | |

| Ar-H | ~6.7-6.9 | m | |

| OCH₃ | ~3.8 | s | |

| Ar-OH | ~5.5 | s |

Note: These are approximate chemical shifts and can vary depending on the solvent and instrument used. The complexity of the aromatic region is due to the presence of multiple overlapping signals.

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts

| Carbon | Chemical Shift (ppm) |

| C-7, C-7' | ~87 |

| C-8, C-8' | ~55 |

| C-9, C-9' | ~72 |

| C-1, C-1' | ~133 |

| C-2, C-2' | ~110 |

| C-3, C-3' | ~148 |

| C-4, C-4' | ~146 |

| C-5, C-5' | ~115 |

| C-6, C-6' | ~119 |

| OCH₃ | ~56 |

Note: These are approximate chemical shifts and can vary depending on the solvent and instrument used. For furofuran lignans, the chemical shifts of the C-7/C-7' and C-8/C-8' carbons, as well as the coupling constants between H-7/H-8 and H-7'/H-8', are crucial for determining the relative stereochemistry of the molecule.[1][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.

-

Expected [M+H]⁺: m/z 359.1494

-

Expected [M+Na]⁺: m/z 381.1314

-

Expected [M-H]⁻: m/z 357.1338

Isolation and Purification

The effective isolation and purification of this compound from its natural sources are critical for its subsequent study and potential application. This compound has been identified in a variety of plant species, including Carduus nutans (musk thistle), Urtica dioica (stinging nettle), Asarum sieboldii, and the rhizomes of Polygonatum sibiricum.[11]

General Workflow for Isolation

The isolation of this compound from a plant matrix typically involves a multi-step process designed to progressively enrich the target compound.

Caption: General workflow for the isolation of this compound.

High-Yield Protocol: Centrifugal Partition Chromatography (CPC)

A particularly effective method for the simultaneous isolation of (-)-pinoresinol and (-)-Epipinoresinol has been developed, which involves an acid-catalyzed epimerization step to increase the yield of (-)-Epipinoresinol.[11]

Step-by-Step Methodology:

-

Plant Material and Extraction:

-

Obtain dried plant material (e.g., fruits of Carduus nutans).

-

Grind the material into a coarse powder.

-

Perform a preliminary defatting step with a non-polar solvent like n-hexane to remove lipids.[12]

-

Macerate the defatted powder in a polar solvent such as 80% methanol at room temperature for 24-48 hours.[12]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.[12]

-

-

Acid-Catalyzed Epimerization:

-

To increase the yield of (-)-Epipinoresinol, treat the crude extract with a dilute acid (e.g., HCl).

-

The optimized conditions reported are treatment at 50°C for 30 minutes.[11] This process converts a portion of the naturally more abundant pinoresinol into its epimer, (-)-Epipinoresinol, resulting in a mixture containing nearly equal amounts of both.[11]

-

-

Purification by Centrifugal Partition Chromatography (CPC):

-

Solvent System: Prepare a two-phase solvent system of methyl tert-butyl ether:acetone:water (4:3:3, v/v/v).[11]

-

CPC Operation: Utilize a Centrifugal Partition Chromatography system. The separation can be performed in consecutive steps to first isolate pinoresinol and then to simultaneously isolate the remaining pinoresinol and (-)-Epipinoresinol from the epimerized mixture.[12]

-

The specific operational parameters such as flow rate and rotational speed should be optimized based on the instrument used.

-

-

Final Processing:

-

Collect the fractions containing (-)-Epipinoresinol.

-

Evaporate the solvent under reduced pressure to obtain the purified compound.[12]

-

Quantitative Data on Isolation from Carduus nutans fruit using CPC:

| Compound | Yield (from 10.0 g of fruit) | Purity |

| (-)-Epipinoresinol | 32.8 mg | 92.3% |

| (+)-Pinoresinol | 33.7 mg | 93.7% |

Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are important considerations for its storage, handling, and formulation. As a phenolic compound, this compound is susceptible to oxidation. Its furofuran ring system can also be subject to degradation under certain conditions.

Information on the stability of furofuran lignans suggests that they can be sensitive to factors such as pH, temperature, and light.[1] It is advisable to store pure this compound in a cool, dark, and dry place, preferably under an inert atmosphere to minimize degradation. For solutions, storage at low temperatures (-20°C) is recommended.

Biological Activities and Signaling Pathways

This compound exhibits a range of promising biological activities, making it a compelling candidate for drug discovery and development.

Antioxidant Activity

Like many phenolic compounds, this compound possesses antioxidant properties, which are attributed to its ability to scavenge free radicals.[3] This activity is crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[13] Keep the solution in the dark as DPPH is light-sensitive.

-

Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of each sample dilution to separate wells.

-

Add an equal volume of the DPPH working solution to each well to initiate the reaction.[13]

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[13]

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Anti-inflammatory Activity

This compound is believed to exert anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[3] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.[14]

Caption: Putative inhibition of the NF-κB signaling pathway by (-)-Epipinoresinol.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the inhibitory effect of a compound on NF-κB transcriptional activity.

-

Cell Culture and Transfection:

-

Use a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.[12]

-

-

Assay Procedure:

-

Luciferase Activity Measurement:

-

Lyse the cells and add a luciferase assay reagent containing luciferin.[15]

-

Measure the luminescence signal using a luminometer. The intensity of the light produced is proportional to the amount of luciferase expressed, which in turn reflects the level of NF-κB activation.

-

-

Data Analysis:

-

Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

-

Determine the IC₅₀ value for the inhibition of NF-κB activity.

-

Conclusion

This compound stands out as a furofuran lignan with significant potential in the fields of pharmacology and drug development. This in-depth technical guide has provided a comprehensive overview of its fundamental physical and chemical properties, from its structural identity and physicochemical characteristics to its spectral data and methods for its isolation. The detailed experimental protocols for evaluating its key biological activities—antioxidant and anti-inflammatory effects—offer a practical resource for researchers. A thorough understanding of these core properties is indispensable for advancing the scientific investigation of this compound and harnessing its therapeutic promise. Further research is warranted to fully elucidate the specific molecular targets and to explore the full spectrum of its pharmacological activities, paving the way for its potential translation into novel therapeutic agents.

References

- 1. Configuration and stability of naturally occurring all- cis -tetrahydrofuran lignans from Piper solmsianum - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09262H [pubs.rsc.org]

- 2. Naturally occurring furofuran lignans: structural diversity and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C20H22O6 | CID 637584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (-)-Epipinoresinol | C20H22O6 | CID 12309639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. (-)-Epipinoresinol | CAS:10061-38-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. (+)-Epipinoresinol CAS#: 24404-50-0 [m.chemicalbook.com]

- 10. Furofuranoid-Type Lignans and Related Phenolics from Anisacanthus virgularis (Salisb.) Nees with Promising Anticholinesterase and Anti-Ageing Properties: A Study Supported by Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.es [promega.es]

- 12. benchchem.com [benchchem.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. benchchem.com [benchchem.com]

- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

Putative signaling pathways modulated by Epipinoresinol

An In-Depth Technical Guide to the Putative Signaling Pathways Modulated by Epipinoresinol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a furofuran lignan found in various plant species, is a bioactive compound of increasing interest due to its potential pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][2] While direct mechanistic studies on (-)-epipinoresinol are still emerging, a significant body of research on its closely related stereoisomer, (+)-pinoresinol, provides a strong foundation for hypothesizing its molecular mechanisms. This technical guide synthesizes the current understanding of the key cellular signaling pathways putatively modulated by this compound. We will delve into the molecular cascades, provide a rationale for experimental design, and present detailed protocols to facilitate further investigation into this promising natural compound. The narrative is grounded in the principle that while stereochemistry can influence biological activity, the foundational mechanisms observed for pinoresinol offer the most robust starting point for elucidating the therapeutic potential of this compound.[3][4]

Introduction: The Therapeutic Promise of a Furofuran Lignan

Lignans are a major class of polyphenolic compounds derived from the dimerization of two coniferyl alcohol units.[1] Within this class, (-)-epipinoresinol and its stereoisomers have been identified in plants such as Forsythia suspensa and Carduus nutans.[1][5] These compounds are recognized for their broad biological activities, which are intrinsically linked to their ability to modulate critical intracellular signaling networks that govern cellular responses to stress, inflammation, and proliferation.[2][6]

However, a critical gap exists in the literature: a lack of in vivo validation for the biological activities of (-)-epipinoresinol specifically.[7] Much of our mechanistic understanding is extrapolated from in vitro studies on pinoresinol. This guide, therefore, serves as a predictive framework, outlining the most probable signaling pathways targeted by this compound and providing the experimental blueprints necessary to validate these hypotheses directly.

Core Putative Signaling Pathways

Based on evidence from closely related lignans, this compound is hypothesized to exert its biological effects by modulating several primary signaling cascades.

The NF-κB Pathway: A Central Hub for Anti-Inflammatory Action

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response.[4][8] In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitor protein, IκBα.[8] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like IL-1β, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines (IL-6, TNF-α) and enzymes (COX-2).[9][10]

Studies on pinoresinol have demonstrated its ability to potently inhibit this pathway. It has been shown to attenuate the IL-6-mediated activation of NF-κB regulators like IKK and IκB-α, preventing NF-κB's nuclear translocation.[9][11] This inhibitory action leads to a significant reduction in the expression of pro-inflammatory mediators.[3][10] It is highly probable that this compound shares this mechanism, making the NF-κB pathway a primary target for investigation.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

The Nrf2/ARE Pathway: A Key to Antioxidant Defense and Neuroprotection

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress.[12] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators (like certain polyphenols) disrupts the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the ARE in the promoter region of target genes, and initiate the transcription of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1).[13]

Pinoresinol diglucoside has been shown to exert neuroprotective effects by activating the Nrf2/HO-1 pathway, thereby reducing oxidative stress in models of ischemic brain injury.[13][14] This suggests that this compound may similarly protect cells from oxidative damage by activating this crucial defense pathway.

Caption: Proposed activation of the Nrf2/ARE pathway by this compound.

The MAPK Pathway: Modulating Proliferation and Stress Responses

The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling network that transduces extracellular signals into intracellular responses, regulating processes like cell proliferation, differentiation, inflammation, and apoptosis.[15] It consists of several parallel cascades, most notably the ERK, JNK, and p38 pathways.[15] Dysregulation of MAPK signaling is a hallmark of many diseases, including cancer.[16]

Polyphenols are known to modulate MAPK signaling, often inhibiting pro-proliferative signals (like the Ras/MEK/ERK axis in cancer) or suppressing pro-inflammatory responses mediated by p38 and JNK.[6][16] While direct evidence for this compound is limited, studies on related lignans like matairesinol have shown they can repress MAPK pathways as part of their anti-inflammatory mechanism.[1][17]

Other Implicated Pathways

-

JAK-STAT Pathway: Research has shown pinoresinol can downregulate the IL-6-induced activation of STAT3, a key component of this pathway, in conjunction with its effects on NF-κB.[9][11]

-

CaMKKβ–AMPKα1 Pathway: Pinoresinol has been found to enhance intestinal barrier integrity by activating this pathway, leading to the upregulation of tight junction proteins.[18][19]

-

PI3K/Akt Pathway: This pathway is central to cell survival and proliferation and has been hypothesized as a target for the anti-inflammatory effects of lignans.[5]

Quantitative Data Summary

The following table summarizes available quantitative data on the biological activities of this compound and its closely related stereoisomer, pinoresinol. It is crucial to note the specific compound tested in each assay.

| Compound | Biological Activity | Assay/Cell Line | IC50 / Effect | Reference |

| (-)-Epipinoresinol | α-Amylase Inhibition | Enzyme Assay | 0.71 mg/mL | [3] |

| (+)-Pinoresinol | α-Amylase Inhibition | Enzyme Assay | 1.32 mg/mL | [3] |

| (+)-Pinoresinol | Anticancer (Cytotoxicity) | SKBr3 (Breast Cancer) | 575 µM (50% viability reduction) | [3] |

| Pinoresinol | Anticancer (Antiproliferative) | HL60 (Leukemia) | IC50: 8 µM | [20] |

| (-)-Epipinoresinol | Anticancer (Cytotoxicity) | SKOV-3 (Ovarian Cancer) | IC50: 20 µM | [6] |

| Pinoresinol | Anti-inflammatory | IL-1β-stimulated Caco-2 cells | Reduced IL-6 by 65% | [10] |

Experimental Validation: A Methodological Guide

To transition from putative to proven mechanisms for this compound, rigorous experimental validation is required. The following protocols provide a self-validating framework for investigating the core pathways.

General Experimental Workflow

A systematic approach is essential to delineate the effects of this compound on cellular signaling. The workflow begins with treating a relevant cell model with the compound, followed by specific molecular assays to probe pathway activation or inhibition.

Caption: General workflow for investigating signaling pathways.

Protocol 1: Investigating NF-κB Pathway Inhibition by Western Blot

Objective: To determine if this compound inhibits the phosphorylation of IκBα and the nuclear translocation of NF-κB p65 in response to an inflammatory stimulus.

Causality: Phosphorylation of IκBα is the causal event that marks it for degradation, leading to NF-κB release. Detecting a decrease in phospho-IκBα with this compound treatment provides direct evidence of upstream pathway inhibition. Measuring p65 levels in nuclear vs. cytoplasmic fractions confirms whether the transcription factor's translocation is blocked.

Methodology:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in 6-well plates. Once confluent, pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes (for p-IκBα) or 60 minutes (for p65 translocation). Include vehicle-only and LPS-only controls.

-

Fractionation (for p65): Wash cells with ice-cold PBS. Use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate protein fractions.

-

Lysis (for p-IκBα): For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration for all lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 [nuclear marker], anti-GAPDH [cytoplasmic marker]).

-

Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify band intensities. A decrease in the ratio of p-IκBα to total IκBα and a lower p65 signal in the nuclear fraction (normalized to Lamin B1) in this compound-treated cells would confirm inhibition.

Protocol 2: Assessing Nrf2 Pathway Activation by Western Blot

Objective: To determine if this compound promotes the nuclear accumulation of Nrf2 and increases the expression of its downstream target, HO-1.

Causality: The therapeutic effect of Nrf2 activation is dependent on its translocation to the nucleus and subsequent transcription of antioxidant genes. Therefore, measuring both the cause (nuclear Nrf2) and the effect (HO-1 protein expression) creates a self-validating system.

Methodology:

-

Cell Culture and Treatment: Seed SH-SY5Y neuronal cells or HepG2 cells in 6-well plates. Treat cells with varying concentrations of this compound for different time points (e.g., 4, 8, 12, 24 hours). An oxidative stressor like H₂O₂ can be used as a positive control.

-

Fractionation and Lysis: Prepare nuclear/cytoplasmic fractions and whole-cell lysates as described in Protocol 1.

-

Protein Quantification, SDS-PAGE, and Transfer: Follow steps 5 and 6 from Protocol 1.

-

Immunoblotting:

-

Follow the general immunoblotting procedure.

-

Use primary antibodies against Nrf2, HO-1, Lamin B1, and GAPDH/β-actin.

-

-

Analysis: An increase in Nrf2 in the nuclear fraction and a time- and dose-dependent increase in total HO-1 protein levels in whole-cell lysates would indicate Nrf2 pathway activation.

Conclusion and Future Directions

The available evidence, largely derived from its stereoisomer pinoresinol, strongly suggests that this compound is a modulator of key signaling pathways, including NF-κB, Nrf2/ARE, and MAPK. These putative mechanisms provide a compelling molecular basis for its observed anti-inflammatory, antioxidant, and neuroprotective properties.

The path forward for the research community is clear. There is an urgent need for studies focused specifically on (-)-epipinoresinol to confirm these hypothesized mechanisms. The experimental protocols outlined in this guide provide a robust framework for such investigations. Future research should prioritize:

-

Direct Comparative Studies: Head-to-head comparisons of (-)-epipinoresinol and (+)-pinoresinol across multiple cell lines and assays to delineate stereospecific effects.

-

Target Identification: Utilizing techniques such as affinity chromatography or thermal shift assays to identify the direct binding partners of this compound within these signaling cascades.

-

In Vivo Validation: Moving beyond cell culture to animal models of inflammation, neurodegeneration, and cancer to assess the therapeutic efficacy and safety profile of this compound.[7]

By systematically validating these pathways, researchers can unlock the full therapeutic potential of this compound, paving the way for its development as a novel agent in nutraceuticals and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Pinoresinol diglucoside alleviates ischemia/reperfusion‐induced brain injury by modulating neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. 佰翱得 - Biortus | Your Partner in Drug Discovery [en.biortus.bio]

- 16. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 17. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pinoresinol enhances intestinal tight junction integrity via activation of the CaMKKβ–AMPKα1 pathway in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pinoresinol inhibits proliferation and induces differentiation on human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Epipinoresinol Glycosides: From Natural Occurrence to Functional Mechanisms

Abstract

Epipinoresinol glycosides, a class of furofuran lignans, are plant-derived secondary metabolites of significant and growing interest within the scientific and drug development communities. These compounds, naturally present in a range of medicinal and dietary plants, exhibit a compelling spectrum of biological activities, most notably antioxidant, anti-inflammatory, and anti-hyperglycemic effects. It is hypothesized that these functions are mediated through the modulation of critical cellular signaling pathways, including NF-κB and MAPK. This technical guide offers a comprehensive exploration of the natural occurrence, biosynthesis, and biological functions of this compound and its glycosidic derivatives. It consolidates quantitative data, provides detailed experimental protocols for extraction, isolation, and bioactivity assessment, and presents visual representations of key biosynthetic and signaling pathways to facilitate further research and therapeutic development.

Introduction to this compound Glycosides

Lignans are a diverse group of polyphenolic compounds synthesized in plants via the shikimate pathway, arising from the dimerization of two coniferyl alcohol molecules.[1] Within the various subclasses of lignans, the furofuran lignans are distinguished by a central tetrahydrofuran ring system.[1] this compound is a stereoisomer of the more commonly known pinoresinol. In the natural environment, this compound is frequently found in its glycosidic form, where a sugar moiety, typically glucose, is attached to one or more hydroxyl groups.[1] These glycosides, such as this compound-4-O-β-D-glucoside, generally demonstrate enhanced water solubility and modified bioavailability in comparison to their aglycone counterparts.[1]

Natural Occurrence and Distribution

This compound and its glycosides are found across a variety of plant species, with their concentrations varying based on the specific plant part, geographical origin, and time of harvest.[1] One of the most extensively documented sources is Forsythia suspensa (Weeping Forsythia).[1]

| Plant Species | Common Name | Plant Part(s) | Compound(s) Identified | Reference(s) |

| Forsythia suspensa | Weeping Forsythia | Fruit | (-)-Epipinoresinol, (-)-Epipinoresinol-4-O-β-D-glucoside | [1] |

| Urtica dioica | Stinging Nettle | Roots | (+)-neo-olivil | [2] |

| Pandanus odoratissimus | Kewda | Roots, Seeds | (-)-Epipinoresinol | [2] |

| Asarum sieboldii | Wild Ginger | Roots, Rhizomes | (-)-Epipinoresinol | [2] |

| Camellia sinensis | Tea Plant | Leaves | This compound | [3] |

| Isatis tinctoria | Woad | Seeds, Leaves | (-)-Epipinoresinol | [2] |

| Carduus nutans | Musk Thistle | Fruit | (-)-Epipinoresinol | |

| Eucommia ulmoides | Du Zhong | Bark | Pinoresinol diglucoside | [4] |

| Prunus domestica | Prune | Fruit | Pinoresinol-4-O-β-D-glucopyranoside | [5] |

Biosynthesis of this compound Glycosides

The biosynthesis of this compound glycosides is a multi-step process that originates from the phenylpropanoid pathway.

3.1. The Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol

The journey begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted into coniferyl alcohol, the monolignol precursor to lignans.

3.2. Stereoselective Radical Coupling: Formation of Pinoresinol